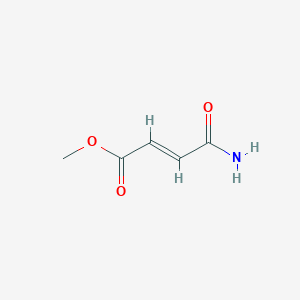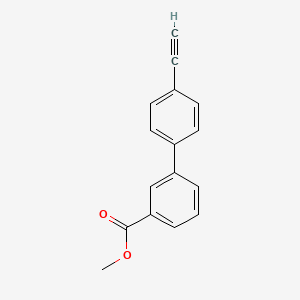
4'-Ethynylbiphenyl-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Ethynylbiphenyl-3-carboxylic acid methyl ester is an organic compound with the molecular formula C16H12O2. It is a derivative of biphenyl, featuring an ethynyl group at the 4’ position and a carboxylic acid methyl ester group at the 3 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynylbiphenyl-3-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then functionalized to introduce the ethynyl and carboxylic acid methyl ester groups.
Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of 4’-Ethynylbiphenyl-3-carboxylic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Ethynylbiphenyl-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4’-Ethynylbiphenyl-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Ethynylbiphenyl-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the ester group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbiphenyl: Lacks the carboxylic acid methyl ester group, making it less reactive in certain chemical reactions.
4’-Ethynylbiphenyl-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
4-Ethynylbenzoic acid methyl ester: Similar structure but with a single benzene ring, leading to different chemical properties.
Uniqueness
4’-Ethynylbiphenyl-3-carboxylic acid methyl ester is unique due to the combination of the ethynyl and carboxylic acid methyl ester groups on a biphenyl core
Propriétés
IUPAC Name |
methyl 3-(4-ethynylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11-14)16(17)18-2/h1,4-11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIJJSOWEJYJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
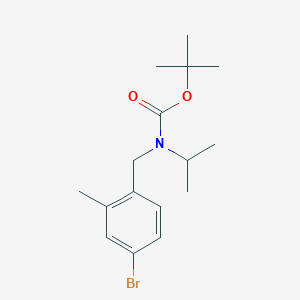
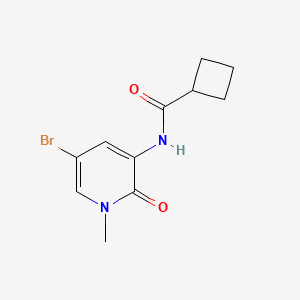
![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)
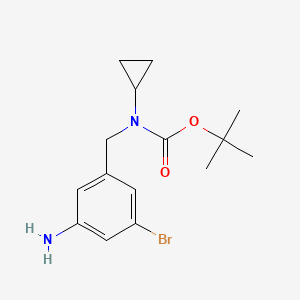
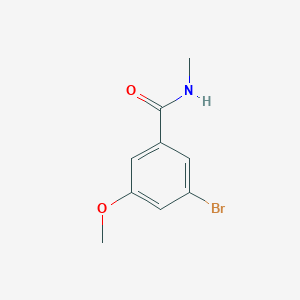
![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)

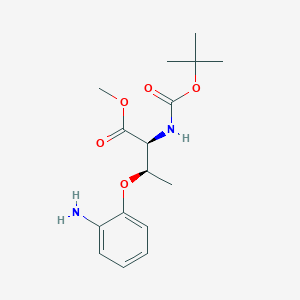
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)

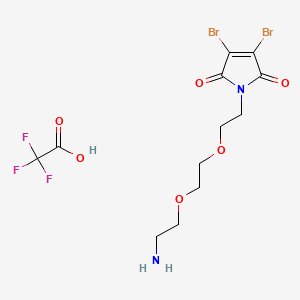

![(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B8121472.png)
